Methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate
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Overview
Description
Methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate is an organic compound with the molecular formula C10H9N3O4 It is a derivative of carbamate, characterized by the presence of a cyanomethyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate typically involves the reaction of 4-(cyanomethyl)-2-nitrophenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyanomethyl group can be converted to an amine group.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate derivative with different functional groups.
4-Nitrophenyl carbamate: Lacks the cyanomethyl group but shares the nitrophenyl and carbamate moieties.
Cyanomethyl carbamate: Contains the cyanomethyl group but lacks the nitrophenyl group.
Uniqueness
Methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate is unique due to the combination of the cyanomethyl and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other carbamate derivatives may not be suitable.
Properties
Molecular Formula |
C10H9N3O4 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
methyl N-[4-(cyanomethyl)-2-nitrophenyl]carbamate |
InChI |
InChI=1S/C10H9N3O4/c1-17-10(14)12-8-3-2-7(4-5-11)6-9(8)13(15)16/h2-3,6H,4H2,1H3,(H,12,14) |
InChI Key |
SWSTUSZYSQVUKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1)CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
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